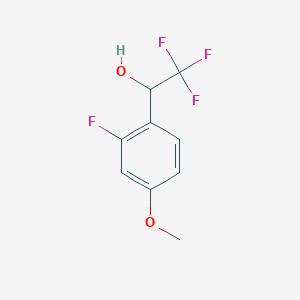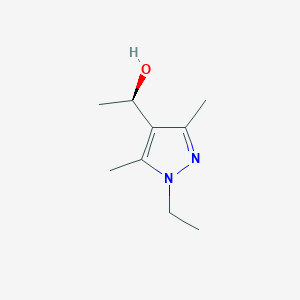
(R)-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is a chiral alcohol derivative of pyrazole. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure, featuring a pyrazole ring with an ethyl and two methyl groups, makes it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base to introduce the ethyl group.
Reduction: The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: ®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.
Reduction: ®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-inflammatory or analgesic agent.
Industry
Agriculture: Used in the synthesis of agrochemicals.
Material Science: Component in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: The oxidized form of the compound.
®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane: The reduced form of the compound.
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol: The racemic mixture of the compound.
Uniqueness
®-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is unique due to its chiral nature, which can lead to different biological activities compared to its racemic mixture or other derivatives. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
(1R)-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H16N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h8,12H,5H2,1-4H3/t8-/m1/s1 |
Clé InChI |
JTIWWHSPNSPYLX-MRVPVSSYSA-N |
SMILES isomérique |
CCN1C(=C(C(=N1)C)[C@@H](C)O)C |
SMILES canonique |
CCN1C(=C(C(=N1)C)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


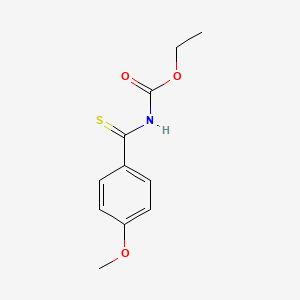
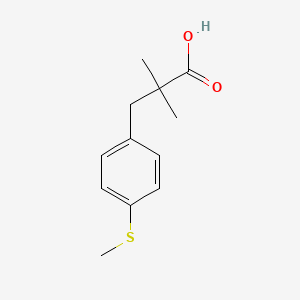
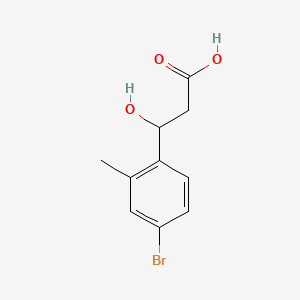
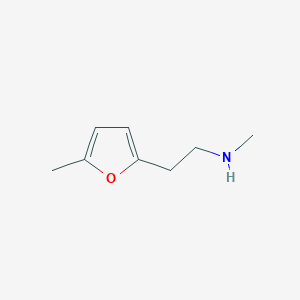
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
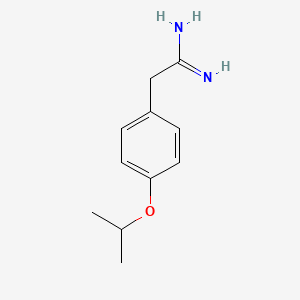
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
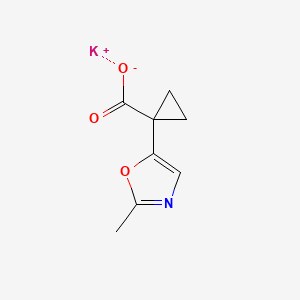
amino}propane-2-sulfinate](/img/structure/B13589375.png)
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)
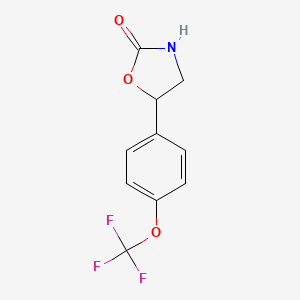

![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
